molecular formula C12H9N3O3 B2941239 (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide CAS No. 54961-09-0

(2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide

Cat. No. B2941239
CAS RN: 54961-09-0
M. Wt: 243.222
InChI Key: NHOKYAKIKIONSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide, also known as CNPPD, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. CNPPD is a member of the cyanoenone family of compounds, which have been shown to possess anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

(2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has been used extensively in scientific research due to its potential applications in a variety of fields. One of the most promising areas of research involves the use of (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide as an anti-inflammatory agent. Studies have shown that (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has also been shown to possess anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth. In addition, (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has been investigated as a neuroprotective agent, with studies showing its ability to protect against oxidative stress and reduce neuronal cell death.

Mechanism of Action

The mechanism of action of (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide is complex and not fully understood. However, studies have shown that (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant and detoxification responses. Activation of the Nrf2 pathway leads to the upregulation of a variety of genes involved in antioxidant defense, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has also been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
(2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide can induce the expression of antioxidant enzymes such as HO-1 and NQO1, leading to increased cellular antioxidant capacity. In addition, (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has also been shown to possess anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

(2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has several advantages as a research tool. It is relatively easy to synthesize, making it readily available for use in experiments. In addition, (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has been shown to have a wide range of potential applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, there are also some limitations associated with the use of (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide in lab experiments. For example, the mechanism of action of (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide is not fully understood, and more research is needed to elucidate its precise effects on cellular signaling pathways. In addition, (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has not been extensively tested in vivo, and more research is needed to determine its safety and efficacy in animal models.

Future Directions

There are several potential future directions for research involving (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide. One area of interest is the development of (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide derivatives with improved pharmacokinetic properties and enhanced efficacy. Another area of interest is the investigation of the potential applications of (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, more research is needed to elucidate the precise mechanism of action of (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide and its effects on cellular signaling pathways. Finally, the safety and efficacy of (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide in animal models and human clinical trials should be further investigated to determine its potential as a therapeutic agent.

Synthesis Methods

(2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The resulting product is then treated with acetic anhydride and pyridine to yield (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide. The synthesis of (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide is relatively simple and can be carried out in a few steps, making it an attractive target for chemical synthesis.

properties

IUPAC Name

(2Z,4E)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c13-8-10(12(14)16)6-3-5-9-4-1-2-7-11(9)15(17)18/h1-7H,(H2,14,16)/b5-3+,10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOKYAKIKIONSK-IYNMRSRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=C(C#N)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=C(/C#N)\C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.